molecular formula C23H20BrN3O2S2 B2923751 N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide CAS No. 1798671-96-1

N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide

货号: B2923751
CAS 编号: 1798671-96-1
分子量: 514.46
InChI 键: KHPMQNCNVZDEMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

For Research Use Only. Not for human or veterinary use. N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry. While analytical data for this specific compound is limited, derivatives of the thienopyrimidine core are extensively researched for their potential as kinase inhibitors . Compounds with this core structure are frequently investigated for their role in targeted cancer therapy. Related thienopyrimidine and furopyrimidine analogues have demonstrated significant anti-proliferative activity in vitro against human cancer cell lines, such as colon cancer (HT29) and prostate cancer (DU145) . The proposed mechanism of action for many of these analogues involves the inhibition of key signaling pathways, including the Wnt/β-catenin pathway and the EGFR tyrosine kinase . Molecular docking studies on similar structures suggest that these molecules can fit snugly into the active site of enzymes like EGFR, which is responsible for cancer cell proliferation and growth . This compound is offered to the scientific community for early-stage discovery research. Researchers are responsible for conducting their own analyses to confirm the identity and purity of the product prior to use.

属性

IUPAC Name

N-benzyl-2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2S2/c1-2-26(14-16-6-4-3-5-7-16)20(28)15-31-23-25-19-12-13-30-21(19)22(29)27(23)18-10-8-17(24)9-11-18/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPMQNCNVZDEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₈H₁₈BrN₃OS
  • Molecular Weight : 396.33 g/mol
  • IUPAC Name : N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit promising antimicrobial properties. In particular, a related compound was evaluated for its activity against various bacterial strains, showing significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to established chemotherapeutics .

Enzyme Inhibition

N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, which is particularly relevant in cancer treatment .

Case Studies

  • Antibacterial Evaluation : A study published in 2023 evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antibacterial activity. The results indicated that compounds similar to N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .
  • Anticancer Activity : In another study focusing on cancer cell lines, the compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF7 cells. Mechanistic studies indicated that apoptosis was induced through the mitochondrial pathway as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 9 and 3 .

相似化合物的比较

Key Observations :

  • Halogenated aromatic substituents (e.g., 4-bromo, 2-chloro, 3-chloro-4-fluoro) are common in analogs, likely enhancing target binding via hydrophobic interactions or halogen bonding .
  • The N-benzyl-N-ethylacetamide side chain in the target compound introduces steric bulk compared to simpler acetamide or sulfanyl groups in analogs like 4j or 3. This may influence solubility and membrane permeability.

Antimicrobial Activity

Compounds with thieno[3,2-d]pyrimidinone cores and halogenated aryl groups exhibit broad-spectrum antimicrobial activity. For example:

  • 4j : Inhibited Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with zones of inhibition comparable to ciprofloxacin .

The target compound’s 4-bromophenyl group may enhance activity against resistant bacterial strains, as bromine’s electronegativity could improve interactions with bacterial enzymes.

Anti-Inflammatory Activity

Benzothieno[3,2-d]pyrimidinone derivatives (e.g., compounds 1, 2, 4, 8, 9, 10 in ) suppressed COX-2, iNOS, and ICAM-1 expression in inflamed cells, with IC50 values in the low micromolar range . While the target compound lacks the methanesulfonamide group critical for COX-2 inhibition in these analogs, its thioether-linked acetamide side chain may interact with inflammatory mediators via hydrogen bonding or hydrophobic pockets.

Enzyme Inhibition

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。